2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate
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Overview
Description
2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-methylphenyl)-2,4-dioxobutanoic acid with ethyl oxalyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Alcohols and diols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It serves as a model substrate for investigating the mechanisms of esterases and ketoreductases.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features allow for the exploration of novel therapeutic agents targeting various diseases.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance the material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester and ketone groups are key sites for catalytic activity. The compound can undergo hydrolysis by esterases, leading to the formation of carboxylic acids and alcohols. Additionally, the ketone groups can participate in redox reactions mediated by ketoreductases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate
- Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
- 2-Ethoxy-2-oxoethyl 4-phenyl-2,4-dioxobutanoate
Uniqueness
Compared to similar compounds, 2-Ethoxy-2-oxoethyl 4-(4-methylphenyl)-2,4-dioxobutanoate is unique due to the presence of both ethoxy and oxoethyl groups. These functional groups confer distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its specific structural features also allow for targeted applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C15H16O6 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 4-(4-methylphenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C15H16O6/c1-3-20-14(18)9-21-15(19)13(17)8-12(16)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
DUGXIFLBOSPFML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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